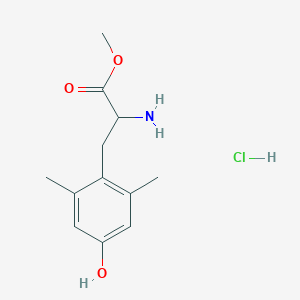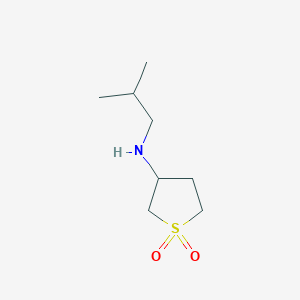
1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is an organic compound that features a fluorophenyl group, an oxetane ring, and a thioether linkage. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one typically involves the following steps:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thioether Linkage: This step often involves the reaction of a thiol with an appropriate electrophile.
Attachment of the Fluorophenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one can undergo several types of chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions typically involve a strong electrophile and a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural motifs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The oxetane ring can confer stability and influence the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one is unique due to the combination of its fluorophenyl group, oxetane ring, and thioether linkage. This combination can result in unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H11FO2S |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
InChI |
InChI=1S/C11H11FO2S/c12-9-3-1-8(2-4-9)11(13)7-15-10-5-14-6-10/h1-4,10H,5-7H2 |
Clave InChI |
XGNSXBWIPLUWQT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)SCC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)






![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)


